molecular formula C21H21F3N6O B2886410 6-morpholino-N2-(p-tolyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine CAS No. 898630-97-2

6-morpholino-N2-(p-tolyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2886410
CAS No.: 898630-97-2
M. Wt: 430.435
InChI Key: HFQGYKXLQRYJKU-UHFFFAOYSA-N
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Description

6-Morpholino-N2-(p-tolyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core structure, which is substituted with morpholine, p-tolyl, and 3-(trifluoromethyl)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of cyanuric chloride with morpholine to form the morpholino-triazine intermediate. Subsequent reactions with p-tolylamine and 3-(trifluoromethyl)aniline under controlled conditions yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of advanced materials and as a component in chemical formulations.

Mechanism of Action

This compound is unique due to its specific structural features and functional groups. Similar compounds include other triazine derivatives and morpholine-substituted compounds. the presence of the trifluoromethyl group and the specific arrangement of substituents contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine

  • 6-Morpholino-N2-(p-tolyl)-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

  • 6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

This comprehensive overview highlights the significance of 6-morpholino-N2-(p-tolyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-14-5-7-16(8-6-14)25-18-27-19(29-20(28-18)30-9-11-31-12-10-30)26-17-4-2-3-15(13-17)21(22,23)24/h2-8,13H,9-12H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQGYKXLQRYJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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